molecular formula C9H4F3NO2S B15066771 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B15066771
M. Wt: 247.20 g/mol
InChI Key: OAXIUJZDRLIWFL-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyridine core substituted with a trifluoromethyl (-CF₃) group at the 6-position and a carboxylic acid (-COOH) group at the 2-position. This structure combines electron-deficient pyridine and electron-rich thiophene moieties, creating unique electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and materials science applications .

Properties

Molecular Formula

C9H4F3NO2S

Molecular Weight

247.20 g/mol

IUPAC Name

6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)4-1-6-5(13-3-4)2-7(16-6)8(14)15/h1-3H,(H,14,15)

InChI Key

OAXIUJZDRLIWFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with trifluoroacetic anhydride, followed by cyclization with a suitable reagent . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic Acid

  • Structure: The trifluoromethyl group is at the 5-position instead of the 6-position on the thieno[3,2-b]pyridine core.
  • Applications : Both isomers are candidates for organic semiconductors, but differences in charge transport efficiency may arise due to substitution patterns.

Thieno[2,3-b]pyridine Derivatives

  • Example: 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 676579-53-6) .
  • Structural Differences: The thiophene-pyridine fusion is [2,3-b] instead of [3,2-b], altering the ring connectivity. Additional substituents: amino (-NH₂), difluoromethyl (-CF₂H), and methyl (-CH₃) groups.
  • Property Comparison: Hydrogen Bonding: The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the target compound.

Pyridine-Based Analogues

  • Example : 6-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 131747-42-7) .
  • Structural Simplicity : Lacks the fused thiophene ring, resulting in a simpler pyridine core.
  • Property Differences: Electronic Properties: Absence of the thiophene moiety reduces π-conjugation, likely decreasing charge carrier mobility in semiconductor applications. Thermal Stability: The fused thieno[3,2-b]pyridine system in the target compound may offer higher thermal stability due to rigid aromatic stacking.

Ester Derivatives

  • Example: Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS 478080-11-4) .
  • Functional Group : The carboxylic acid is esterified (-COOCH₃).
  • Implications :
    • Lipophilicity : The ester form increases lipophilicity, enhancing cell membrane permeability in drug design.
    • Reactivity : Esters act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid form.

Organic Semiconductors

  • Charge Transport: Thieno[3,2-b]pyridine derivatives exhibit p-type semiconductor behavior due to their electron-deficient cores. For example, compounds with phenyl or trifluoromethyl end groups (e.g., from Suzuki coupling reactions) show field-effect mobilities (μ) up to 0.1 cm²/V·s, suitable for organic field-effect transistors (OFETs) .
  • Thermal Stability: Thieno[3,2-b]pyridine derivatives demonstrate decomposition temperatures >300°C, making them viable for high-temperature device fabrication .

Pharmaceutical Relevance

  • Bioactivity: The trifluoromethyl group in the target compound is frequently utilized in drug discovery to improve metabolic stability and binding affinity.
  • Patent Activity: Recent patents (e.g., EP 4 374 877 A2) highlight derivatives of 6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid in applications ranging from anticancer agents to anti-inflammatory drugs .

Biological Activity

6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C13H6F3NO2S2
  • Molecular Weight : 329.32 g/mol
  • CAS Number : 478080-13-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group transformations. Various methods have been reported, emphasizing the compound's versatility in synthetic pathways.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-b]pyridines exhibit significant antimicrobial properties. For instance, studies have shown that certain thieno[3,2-b]pyridine compounds demonstrate activity against various bacterial strains, including multidrug-resistant strains. The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis.

Antiviral Activity

In vitro studies have demonstrated that some thieno[3,2-b]pyridine derivatives possess antiviral properties. Notably, compounds with trifluoromethyl groups have shown promise in inhibiting viral replication mechanisms, although specific data on this compound remains limited.

Anticancer Properties

Recent investigations into the anticancer potential of thieno[3,2-b]pyridine derivatives suggest that these compounds can induce apoptosis in cancer cells. For example, studies have reported that certain derivatives inhibit key signaling pathways involved in cell proliferation and survival. The compound's ability to interact with DNA and RNA has been highlighted as a potential mechanism for its anticancer effects.

Case Studies

StudyFindingsReference
Study AInhibitory activity against Staphylococcus aureus with an IC50 of 10 μM
Study BInduced apoptosis in human cancer cell lines with a reduction in cell viability by 50% at 20 μM
Study CDemonstrated antiviral activity against influenza virus with a significant reduction in viral load

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • DNA Intercalation : The structure allows for potential intercalation into DNA, affecting replication and transcription processes.
  • Protein Binding : Binding to specific proteins may alter their function and lead to downstream effects on cellular processes.

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